![molecular formula C21H20FN3O B2676632 1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874639-57-3](/img/structure/B2676632.png)

1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

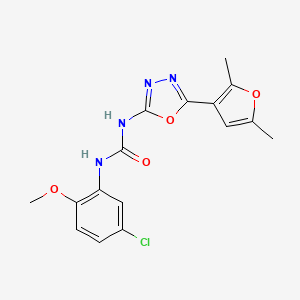

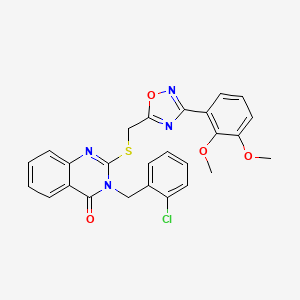

1-Allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known as ABP-688, is a chemical compound that belongs to the class of pyrrolidinones. It is a selective antagonist of metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity, learning, and memory. ABP-688 has been studied extensively in scientific research due to its potential therapeutic applications in various neurological disorders.

Applications De Recherche Scientifique

Anti-Alzheimer's Agents

A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, sharing a structural resemblance to the compound of interest, were synthesized and evaluated for their potential anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for managing Alzheimer's disease. The research aimed to replace specific moieties in donepezil with N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) without losing key functional interactions. Behavioral studies and biochemical assays on animal models revealed that some synthesized compounds showed excellent anti-Alzheimer's profiles, indicating the potential application of similar structures in treating Alzheimer's disease M. Gupta et al., 2020.

Catalysis and Chemical Synthesis

Research into N-heterocyclic carbene-pyridine chelates, which share structural motifs with the compound , has shown their utility in catalysis, particularly in palladium-catalyzed allylic substitution reactions. These studies involve synthesizing cationic palladium-allyl complexes that serve as active catalysts for allylic substitution between allylic carbonates and other compounds. The structural design of these chelates, incorporating various sterically diverse groups, aims to explore the effects of steric and electronic asymmetry in catalysis Anthony R. Chianese et al., 2009.

Dye Adsorption and Environmental Applications

A novel metal-organic framework (MOF) featuring a pyrrolidine-2-carboxylic acid derivative demonstrated effective and rapid adsorption of anionic dyes from aqueous solutions. This research highlights the potential environmental application of similar chemical structures in water purification technologies, especially for selectively adsorbing and separating harmful dyes from water bodies Lun Zhao et al., 2020.

Fluorescent Probes and Photophysical Investigations

Imidazo[1,5-a]pyridine-based fluorophores, structurally related to the target compound, were synthesized and studied for their photophysical properties. These compounds, due to their compact shape and remarkable photophysical characteristics, were identified as suitable candidates for cell membrane probes. Such research underscores the application of similar compounds in the fields of chemical biology, optoelectronics, and sensor technology, where understanding membrane dynamics, hydration, and fluidity is crucial G. Renno et al., 2022.

Propriétés

IUPAC Name |

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c1-2-11-24-13-16(12-20(24)26)21-23-18-9-5-6-10-19(18)25(21)14-15-7-3-4-8-17(15)22/h2-10,16H,1,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPUUXJRXUXONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)

![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2676569.png)